Oxybenzone-d3 CAS number and chemical properties
Oxybenzone-d3 CAS number and chemical properties
An In-depth Technical Guide to Oxybenzone-d3
This document provides a comprehensive technical overview of Oxybenzone-d3, a deuterated analog of the widely used UV-filtering agent, Oxybenzone. Designed for researchers, analytical scientists, and drug development professionals, this guide delves into the core chemical properties, spectroscopic characteristics, and practical applications of this stable isotope-labeled compound, with a focus on its critical role in quantitative analysis.
Introduction: The Role of Stable Isotope Labeling
Oxybenzone (Benzophenone-3) is an organic compound used extensively in sunscreens and other consumer products to absorb UVA and UVB radiation.[1][2] The study of its pharmacokinetics, environmental fate, and presence in various matrices necessitates highly accurate and sensitive analytical methods. Oxybenzone-d3, where the three protons of the methoxy group are replaced with deuterium atoms, serves as an ideal internal standard for such analyses.
The utility of a deuterated standard lies in its chemical and physical similarity to the unlabeled analyte. It co-elutes in chromatography and exhibits similar ionization efficiency in mass spectrometry, yet is distinguishable by its higher mass. This allows it to be added to a sample at the beginning of the preparation process, enabling precise quantification by correcting for analyte loss during extraction and accounting for matrix-induced signal suppression or enhancement.
Chemical Identity and Core Properties
Oxybenzone-d3 is structurally identical to Oxybenzone, with the exception of the isotopic labeling on the methoxy group.
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IUPAC Name: (2-Hydroxy-4-(methoxy-d3)phenyl)(phenyl)methanone
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Synonyms: 2-Benzoyl-5-(meth-d3-oxy)phenol, 4-(Meth-d3-oxy)-2-hydroxybenzophenone[1][3]
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CAS Number: 362049-51-2[4]
The fundamental chemical and physical properties are summarized below. Properties such as melting point and boiling point are based on the unlabeled compound, as they are not expected to differ significantly with deuteration.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉D₃O₃ | [1][3][4] |
| Molecular Weight | 231.26 g/mol | [1][3][4] |
| Appearance | Pale-yellow or white to off-white powder/crystals | [2][5] |
| Melting Point | 62-64 °C | |
| Boiling Point | 150-160 °C at 5 mmHg | |
| Solubility | Readily soluble in most organic solvents like alcohol and toluene; partially soluble in water. | [2][6] |
| UV Absorption | λmax at ~288 nm and ~325-350 nm | [2][7] |
Spectroscopic Profile: Identifying Features
The key to utilizing Oxybenzone-d3 is its distinct spectroscopic signature compared to its unlabeled counterpart. While experimental spectra for the deuterated compound are not widely published, its characteristics can be reliably predicted.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak is the most telling feature. The replacement of three protons (¹H) with three deuterons (²H) increases the mass by approximately 3 Da.
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Oxybenzone (C₁₄H₁₂O₃): [M]+ at m/z ≈ 228.08
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Oxybenzone-d3 (C₁₄H₉D₃O₃): [M]+ at m/z ≈ 231.10
This mass shift is fundamental to its use as an internal standard in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for simultaneous but distinct detection of the analyte and the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides clear evidence of deuteration.
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¹H NMR: The most significant difference is the absence of the characteristic singlet peak for the methoxy (-OCH₃) protons, which typically appears around δ 3.85 ppm in unlabeled Oxybenzone.[5] The rest of the aromatic proton signals would remain largely unchanged.
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¹³C NMR: The carbon of the methoxy group (-OCD₃) will exhibit a different signal compared to the unlabeled compound. Due to coupling with deuterium (spin I=1), the signal will appear as a triplet. Furthermore, the resonance will be shifted slightly upfield. The signals for the other 13 carbons in the molecule will be nearly identical to those of unlabeled Oxybenzone.[8]
Application in Quantitative Analysis: A Validated Workflow
Oxybenzone-d3 is primarily used as an internal standard for the accurate quantification of Oxybenzone in complex matrices such as sunscreen lotions, environmental water samples, and biological fluids. Below is a representative workflow for the analysis of Oxybenzone in a commercial sunscreen product using High-Performance Liquid Chromatography (HPLC) with UV detection.
Rationale for Methodological Choices
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Internal Standard (IS): The use of Oxybenzone-d3 (the IS) is critical. Any sample loss during the multi-step extraction or variability in injection volume will affect the analyte and the IS equally. The ratio of the analyte peak area to the IS peak area remains constant, ensuring high precision and accuracy.
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Solvent Extraction: A methanol-based solvent is chosen for its efficacy in dissolving Oxybenzone while precipitating some of the lotion's matrix components, providing a preliminary cleanup.[9]
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Chromatography: Reversed-phase HPLC with a C18 column is the standard for separating moderately polar organic molecules like Oxybenzone from other formulation components.[9][10][11]
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Mobile Phase: A methanol/water mixture provides the necessary polarity to elute the analytes in a reasonable time with good peak shape.[10][11] Acetic acid is sometimes added to improve peak symmetry.[9]
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Detection: UV detection is suitable as Oxybenzone has strong chromophores. A wavelength of ~313-330 nm is often selected to maximize sensitivity while minimizing interference from other components.[9][10][12]
Experimental Protocol: Quantification of Oxybenzone in Sunscreen
Objective: To determine the concentration of Oxybenzone in a sunscreen lotion sample using Oxybenzone-d3 as an internal standard.
1. Preparation of Standard Solutions: a. Primary Stock (Analyte): Accurately weigh ~25 mg of Oxybenzone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of ~1 mg/mL. b. Internal Standard Stock (IS): Accurately weigh ~2.5 mg of Oxybenzone-d3 into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of ~100 µg/mL. c. Calibration Standards: Prepare a series of calibration standards by spiking a fixed volume of IS stock into volumetric flasks containing decreasing volumes of the analyte primary stock. Dilute to volume with the mobile phase. This creates a range of analyte concentrations (e.g., 5-100 µg/mL) each containing a constant concentration of IS (e.g., 10 µg/mL).
2. Sample Preparation: a. Accurately weigh ~250 mg of the sunscreen lotion into a 100 mL volumetric flask.[9] b. Add 5.0 mL of the IS stock solution (100 µg/mL) to the flask. c. Add ~70 mL of methanol and sonicate for 20 minutes to ensure complete dissolution and extraction of the analyte and IS. d. Allow the solution to cool to room temperature, then dilute to the 100 mL mark with methanol. e. Vigorously mix the solution and filter a portion through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC-UV Instrumentation and Conditions:
- Column: C18, 5 µm, 4.6 x 250 mm[10]
- Mobile Phase: Methanol : Water (90:10, v/v)[10]
- Flow Rate: 1.0 mL/min[10]
- Injection Volume: 20 µL
- Detection Wavelength: 330 nm[10][12]
- Column Temperature: Ambient
4. Data Analysis: a. Inject the calibration standards and the prepared sample. b. For each chromatogram, integrate the peak areas for both Oxybenzone and Oxybenzone-d3. c. Construct a calibration curve by plotting the ratio of (Analyte Peak Area / IS Peak Area) against the known concentration of the analyte in the calibration standards. d. Perform a linear regression on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.999 for a valid curve.[9] e. Calculate the concentration of Oxybenzone in the prepared sample solution using the peak area ratio from the sample chromatogram and the regression equation. f. Convert the concentration back to the original amount in the sunscreen lotion, accounting for the initial weight and dilution factor.
Workflow Diagram
Caption: Workflow for Oxybenzone quantification using an internal standard.
Safety, Handling, and Storage
As a derivative of Oxybenzone, Oxybenzone-d3 should be handled with appropriate laboratory precautions.
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Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid generating dust.[13][14]
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Health Hazards: May cause skin, eye, and respiratory irritation.[15] The parent compound is very toxic to aquatic life with long-lasting effects.[14][15][16]
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Storage: Store in a tightly closed container in a dry, refrigerated (2-8°C) environment to ensure long-term stability.[1]
This product is intended for research use only and is not for diagnostic, therapeutic, or personal use.[3][17]
Conclusion
Oxybenzone-d3 is an indispensable tool for the precise and accurate quantification of its unlabeled analogue in a multitude of sample types. Its chemical properties, being nearly identical to the parent compound, combined with its distinct mass, make it the gold standard for use as an internal standard in chromatographic methods. The detailed workflow provided herein offers a robust framework for its application, underscoring the principles of methodological validation and scientific integrity crucial for reliable analytical outcomes in research and development.
References
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